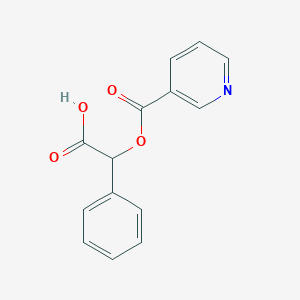

2-(Nicotinoyloxy)-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-(pyridine-3-carbonyloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)12(10-5-2-1-3-6-10)19-14(18)11-7-4-8-15-9-11/h1-9,12H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUNQYSCRNDEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60605999 | |

| Record name | Phenyl[(pyridine-3-carbonyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101977-74-6 | |

| Record name | Phenyl[(pyridine-3-carbonyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Nicotinoyloxy 2 Phenylacetic Acid

Established and Novel Synthetic Pathways for the Target Compound

The formation of 2-(Nicotinoyloxy)-2-phenylacetic acid hinges on the creation of an ester bond between the carboxylic acid group of nicotinic acid and the hydroxyl group of the 2-hydroxy-2-phenylacetic acid scaffold.

The primary method for synthesizing the target compound is through esterification. One of the most fundamental approaches is the Fischer esterification, which involves the reaction of a carboxylic acid (nicotinic acid) with an alcohol (2-hydroxy-2-phenylacetic acid) in the presence of an acid catalyst. masterorganicchemistry.com This is a reversible reaction where water is produced as a byproduct. masterorganicchemistry.com

Alternatively, the esterification can be achieved under milder conditions using coupling agents. Reagents such as 1,3-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) facilitate the formation of the ester bond by activating the carboxylic acid. google.com This method is often employed when the starting materials are sensitive to the harsh conditions of strong acid catalysis.

Another general strategy for forming esters is the reaction of an alcohol with a more reactive derivative of the carboxylic acid, such as an acyl halide (e.g., nicotinoyl chloride). googleapis.com This approach is typically faster and not reversible but requires the prior synthesis of the acyl halide.

The choice of catalyst is crucial for an efficient esterification process.

Acid Catalysts : For Fischer esterification, strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used to protonate the carbonyl oxygen of the nicotinic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comgoogleapis.com

Coupling Agents : In methods utilizing reagents like DCC, a co-catalyst such as DMAP is often added. DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate with the nicotinic acid, which is then readily attacked by the alcohol of the mandelic acid derivative. google.com

Base Catalysts : While not directly applicable to the reaction between a carboxylic acid and an alcohol, base catalysis is relevant in related ester-forming reactions. For instance, transesterification processes, where an ester reacts with an alcohol to form a different ester, are often catalyzed by bases such as alkoxides (e.g., sodium methoxide). googleapis.com This highlights a different catalytic paradigm for the synthesis of nicotinic acid esters. googleapis.com

To maximize the production of this compound, reaction conditions must be carefully optimized. In the case of Fischer esterification, because the reaction is in equilibrium, Le Chatelier's principle is applied to drive the reaction towards the product. This is typically achieved by using one of the reactants, usually the less expensive one, in large excess or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

For syntheses mediated by coupling agents, optimization involves adjusting the stoichiometry of the reagents, the choice of solvent (e.g., methylene (B1212753) chloride), and the reaction temperature. google.com The removal of byproducts, such as the dicyclohexylurea formed when using DCC, is also a critical consideration for purification and yield.

In related syntheses of nicotinic acid esters via transesterification, optimization has been shown to involve controlling temperature (e.g., between 70°C and 120°C) and applying a partial vacuum (e.g., 100 to 400 mbar) to facilitate the removal of the alcohol byproduct, thereby pushing the reaction to completion. googleapis.com

Table 1: Overview of Synthetic Reactions for Ester Formation

| Reaction Type | Key Reagents | Catalyst | General Conditions |

|---|---|---|---|

| Fischer Esterification | Nicotinic Acid, 2-Hydroxy-2-phenylacetic Acid | H₂SO₄ or TsOH | Heat, removal of water |

| Coupling Agent Esterification | Nicotinic Acid, 2-Hydroxy-2-phenylacetic Acid | DCC, DMAP | Anhydrous solvent (e.g., CH₂Cl₂), room temp. |

| Acyl Halide Esterification | Nicotinoyl Chloride, 2-Hydroxy-2-phenylacetic Acid | Often none or a non-nucleophilic base | Anhydrous solvent, often low temp. |

Enantioselective Synthesis and Chiral Resolution of this compound Stereoisomers

The alpha-carbon of the phenylacetic acid portion of the molecule is a chiral center, meaning the compound exists as a pair of enantiomers. The synthesis or separation of these individual stereoisomers requires specialized techniques.

The most direct method for enantioselective synthesis of a specific stereoisomer of this compound is to employ a chiral pool strategy. This involves starting with an enantiomerically pure precursor. In this case, one would use either (R)-mandelic acid or (S)-mandelic acid, which are commercially available, and perform the esterification reaction with nicotinic acid as described in section 2.1. Since the esterification reaction does not affect the existing stereocenter, the chirality of the mandelic acid is directly transferred to the final product.

While more complex strategies involving chiral auxiliaries exist for creating new stereocenters, they are less common for this type of molecule where the chiral starting material is readily accessible. researchgate.net

When the synthesis begins with racemic 2-hydroxy-2-phenylacetic acid, the product is a racemic mixture (a 50:50 mixture) of the two enantiomers of this compound. libretexts.org The separation of these enantiomers, a process known as resolution, can be achieved by converting them into diastereomers. libretexts.org

The process typically involves the following steps:

Formation of Diastereomeric Salts : The racemic carboxylic acid is reacted with an enantiomerically pure chiral resolving agent, which is typically a base. libretexts.org Commonly used resolving agents include naturally occurring alkaloids like brucine (B1667951) or synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org This acid-base reaction forms a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base).

Separation of Diastereomers : Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by physical methods, most commonly fractional crystallization. libretexts.orggoogle.com The mixture of diastereomeric salts is dissolved in a suitable solvent (e.g., isopropyl alcohol), and as the solution cools, the less soluble diastereomer will preferentially crystallize out. google.com The process may need to be repeated several times to achieve high optical purity. libretexts.org

Regeneration of Enantiomer : Once a diastereomeric salt has been isolated, the pure enantiomer of the carboxylic acid is recovered by treating the salt with a strong acid (e.g., HCl). This protonates the carboxylate, breaking the ionic bond with the chiral base, which can then be separated. libretexts.orglibretexts.org

The efficiency of the resolution depends on the choice of the resolving agent, the crystallization solvent, temperature, and concentration. google.com

Table 2: Principles of Chiral Resolution by Diastereomeric Salt Formation

| Step | Description | Key Principle | Example Reagents |

|---|---|---|---|

| 1. Salt Formation | Racemic acid is reacted with a single enantiomer of a chiral base. | Enantiomers + Chiral Reagent → Diastereomers | Racemic Acid + (R)-1-Phenylethylamine |

| 2. Separation | The mixture of diastereomeric salts is separated. | Diastereomers have different physical properties (e.g., solubility). | Fractional Crystallization from a solvent like ethanol (B145695) or isopropyl alcohol. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| 2-Hydroxy-2-phenylacetic acid (Mandelic acid) |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| 1,3-Dicyclohexylcarbodiimide (DCC) |

| 4-(N,N-dimethylamino)pyridine (DMAP) |

| Nicotinoyl chloride |

| Sodium methoxide |

| Methylene chloride |

| Dicyclohexylurea |

| Methyl nicotinate (B505614) |

| (R)-Mandelic acid |

| (S)-Mandelic acid |

| Brucine |

| (R)-1-Phenylethylamine |

| (S)-1-Phenylethylamine |

| Isopropyl alcohol |

Systematic Design and Synthesis of this compound Analogues and Derivatives

The systematic design and synthesis of analogues of this compound are crucial for exploring its therapeutic potential and understanding the structural requirements for its biological activity. This process involves the methodical alteration of its chemical structure to modulate properties such as potency, selectivity, and pharmacokinetic parameters.

Structural Modifications of the Phenylacetic Acid Moiety and Their Synthetic Implications

The phenylacetic acid portion of the molecule offers a rich canvas for structural modifications. Alterations to the phenyl ring and the acetic acid side chain can significantly influence the compound's interaction with biological targets.

A primary strategy for modifying the phenylacetic acid moiety involves the introduction of substituents onto the phenyl ring. The nature, position, and number of these substituents can dramatically alter the electronic and steric properties of the molecule. Common synthetic approaches to achieve this include the use of substituted phenylacetic acid precursors. For instance, commercially available or synthetically prepared substituted mandelic acids can serve as starting materials. The synthesis of ortho-substituted phenylacetic acid derivatives can be achieved through methods like the Palladium-catalyzed Suzuki coupling reaction. inventivapharma.commdpi.com This involves the coupling of a boronic acid with an alkyl halide, a method that has been successfully applied to generate various phenylacetic acid building blocks. inventivapharma.commdpi.com

A key consideration in the synthesis of these analogues is the potential for steric hindrance. Bulky substituents on the phenyl ring, particularly at the ortho positions, could impede the esterification reaction with the nicotinoyl group. In such cases, alternative coupling reagents or more forcing reaction conditions might be necessary.

Table 1: Proposed Analogues with Modifications on the Phenylacetic Acid Moiety

| Analogue | Modification | Synthetic Precursor | Potential Synthetic Route |

| 2-(Nicotinoyloxy)-2-(4-chlorophenyl)acetic acid | Chloro substitution on the phenyl ring | 2-Hydroxy-2-(4-chlorophenyl)acetic acid | Esterification with nicotinoyl chloride |

| 2-(Nicotinoyloxy)-2-(4-methylphenyl)acetic acid | Methyl substitution on the phenyl ring | 2-Hydroxy-2-(4-methylphenyl)acetic acid | Esterification with nicotinoyl chloride |

| 2-(Nicotinoyloxy)-2-(4-methoxyphenyl)acetic acid | Methoxy substitution on the phenyl ring | 2-Hydroxy-2-(4-methoxyphenyl)acetic acid | Esterification with nicotinoyl chloride |

| 2-(Nicotinoyloxy)-2-(2-fluorophenyl)acetic acid | Fluoro substitution on the phenyl ring | 2-Hydroxy-2-(2-fluorophenyl)acetic acid | Esterification with nicotinoyl chloride |

Exploration of Nicotinoyl Group Substitutions and Bioisosteric Variations

Substitutions on the pyridine (B92270) ring of the nicotinoyl group can be explored to fine-tune its electronic properties. For example, the introduction of electron-donating groups (e.g., amino, methyl) or electron-withdrawing groups (e.g., chloro, bromo) can modulate the pKa of the pyridine nitrogen and alter its interaction with biological targets. nih.gov The synthesis of these analogues would involve the use of appropriately substituted nicotinic acids, which can be prepared through various established synthetic routes for pyridine derivatives. chemistryjournal.net

A more advanced strategy involves the use of bioisosteric replacements for the nicotinoyl group. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. ipinnovative.comnih.gov This approach is a powerful tool in medicinal chemistry for optimizing lead compounds. ipinnovative.com For the pyridine ring, several bioisosteres have been successfully employed in drug design.

Another interesting bioisosteric replacement for the pyridine ring is a benzonitrile (B105546) group. The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. This strategy has been shown to be effective in various medicinal chemistry programs. The synthesis of a benzonitrile analogue would involve the reaction of 2-hydroxy-2-phenylacetic acid with a cyanobenzoyl chloride.

Table 2: Proposed Analogues with Bioisosteric Replacements for the Nicotinoyl Group

| Analogue | Bioisosteric Replacement | Aroyl/Heteroaroyl Group | Potential Synthetic Route |

| 2-(Benzoyloxy)-2-phenylacetic acid | Phenyl | Benzoyl chloride | Esterification of 2-hydroxy-2-phenylacetic acid |

| 2-(Thiophene-3-carbonyloxy)-2-phenylacetic acid | Thiophene | Thiophene-3-carbonyl chloride | Esterification of 2-hydroxy-2-phenylacetic acid |

| 2-(Furan-3-carbonyloxy)-2-phenylacetic acid | Furan | Furan-3-carbonyl chloride | Esterification of 2-hydroxy-2-phenylacetic acid |

| 2-(1H-Pyrazole-4-carbonyloxy)-2-phenylacetic acid | Pyrazole | 1H-Pyrazole-4-carbonyl chloride | Esterification of 2-hydroxy-2-phenylacetic acid |

| 2-(4-Cyanobenzoyloxy)-2-phenylacetic acid | Benzonitrile | 4-Cyanobenzoyl chloride | Esterification of 2-hydroxy-2-phenylacetic acid |

Rational Design of Compound Libraries for Structure-Activity Relationship Studies

To efficiently explore the chemical space around this compound and establish a comprehensive structure-activity relationship (SAR), the rational design and synthesis of compound libraries is an indispensable strategy. Combinatorial chemistry offers powerful tools for the rapid generation of a large number of analogues. nih.govscilit.com

A rationally designed library would systematically vary the substituents at key positions on both the phenylacetic acid and nicotinoyl moieties. The design process would begin with the identification of key structural features that are likely to influence biological activity. Based on the discussions in the preceding sections, these would include:

Substituents on the phenyl ring: A diverse set of substituents with varying electronic (electron-donating and electron-withdrawing) and steric properties would be selected.

Substituents on the nicotinoyl pyridine ring: Similar to the phenyl ring, a range of substituents would be chosen to modulate the properties of the pyridine ring.

Bioisosteric replacements for the nicotinoyl group: A selection of heteroaromatic and other bioisosteric groups would be included to explore alternative interaction modes.

The synthesis of such a library could be carried out using parallel synthesis techniques. For example, a set of substituted mandelic acids could be arrayed in a multi-well plate and reacted in parallel with a set of substituted nicotinoyl chlorides or their bioisosteric equivalents. This approach would allow for the rapid generation of a focused library of compounds for biological screening.

The data obtained from screening this library would be used to build a robust SAR model. This model would help to identify the key structural features that are essential for activity and guide the design of next-generation analogues with improved properties. Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to further refine the library design and predict the activity of new compounds before their synthesis. nih.gov

Advanced Characterization and Computational Elucidation of 2 Nicotinoyloxy 2 Phenylacetic Acid

Spectroscopic and Spectrometric Techniques for Structural Assignment

The definitive identification and structural confirmation of 2-(Nicotinoyloxy)-2-phenylacetic acid rely on a synergistic application of various spectroscopic and spectrometric methods. Each technique provides unique and complementary information, which, when integrated, offers a comprehensive understanding of the molecule's architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the aromatic protons of the phenyl and nicotinoyl moieties typically appear as multiplets in the downfield region, a characteristic of their deshielded environment. The single proton attached to the chiral carbon (the methine proton) would also exhibit a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho, meta, para) | 7.3 - 7.5 | 127 - 135 |

| Nicotinoyl-H | 7.4 - 9.2 | 123 - 153 |

| Methine-H | ~6.0 | ~75 |

| Carboxyl-OH | Variable (broad) | ~175 |

| Ester C=O | - | ~165 |

| Carboxyl C=O | - | ~175 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. nih.govresearchgate.net For this compound, these methods can confirm the presence of the carboxylic acid, ester, and aromatic ring functionalities.

The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. researchgate.net Strong, sharp peaks around 1730-1750 cm⁻¹ and 1700-1720 cm⁻¹ would be indicative of the C=O stretching vibrations of the ester and carboxylic acid groups, respectively. mdpi.com The C-O stretching vibrations for the ester and carboxylic acid would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. jocpr.com

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic rings would give rise to strong Raman signals. The C=O stretching vibrations are also Raman active. Low-frequency Raman spectroscopy can provide insights into the collective vibrations of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Ester | C=O stretch | 1730 - 1750 |

| Carboxylic Acid | C=O stretch | 1700 - 1720 |

| Aromatic Rings | C=C stretch | 1450 - 1600 |

| Ester/Carboxylic Acid | C-O stretch | 1000 - 1300 |

| Aromatic Rings | C-H stretch | 3000 - 3100 |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₄H₁₁NO₄), the calculated monoisotopic mass is approximately 257.0688 g/mol . nih.gov HRMS can confirm this mass with high accuracy, typically to within a few parts per million.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways would likely involve the loss of the nicotinoyloxy group, the carboxyl group, or cleavage of the ester bond. The detection of fragment ions corresponding to the nicotinoyl cation and the phenylacetic acid radical cation would strongly support the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

Quantum Chemical and Molecular Modeling Investigations

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of organic molecules. nih.govmdpi.comresearchgate.net DFT calculations can be employed to:

Optimize the molecular geometry: This allows for the prediction of bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Predict vibrational frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands. mdpi.com

Determine electronic properties: DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Generate theoretical NMR chemical shifts: These calculated shifts can assist in the interpretation and assignment of experimental NMR spectra.

For this compound, DFT calculations would likely reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting its reactivity in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational landscape of a molecule and its dynamic interactions with biological targets.

In the context of ligand-target interactions, MD simulations can model the binding of this compound to a biological receptor. For instance, if this compound were being investigated as a potential drug, simulations could predict its binding affinity and mode of interaction with a target protein. By placing the molecule in a solvated simulation box containing the target protein, the simulation can track the dynamic process of binding, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Research on other nicotinic acid derivatives has utilized MD simulations to understand their binding to receptors like the nicotinic acetylcholine (B1216132) receptor. nih.gov These simulations have highlighted the importance of specific residues in the binding pocket and the role of water molecules in mediating interactions. nih.gov

Table 1: Hypothetical Dihedral Angles and Conformational Energies for this compound from a Simulated Annealing MD run.

| Conformer | Dihedral Angle 1 (°C) (O=C-O-C) | Dihedral Angle 2 (°C) (C-Cα-C=O) | Potential Energy (kcal/mol) |

| 1 | 178.5 | 65.2 | -15.2 |

| 2 | -60.1 | 175.8 | -14.8 |

| 3 | 59.8 | -176.1 | -14.7 |

| 4 | 179.2 | -70.3 | -13.9 |

This table presents hypothetical data for illustrative purposes.

Hirschfeld Surface Analysis and Crystal Packing Studies for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a promolecule dominates the procrystal electron density, it provides a graphical representation of close contacts between neighboring molecules.

For this compound, this analysis would be crucial for understanding its solid-state properties, such as polymorphism, solubility, and stability. The Hirshfeld surface is typically mapped with properties like dnorm (which highlights intermolecular contacts shorter than van der Waals radii), shape index, and curvedness. Studies on nicotinic acid derivatives and their co-crystals have effectively used Hirshfeld analysis to detail the nature and extent of intermolecular interactions. nih.govnih.govresearchgate.netresearchgate.net These studies often reveal a high percentage of H···H, O···H, and C···H contacts, indicating the prevalence of van der Waals forces and hydrogen bonding in the crystal packing. nih.govnih.gov

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound.

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 28.5 |

| C···H/H···C | 15.8 |

| C···C | 5.5 |

| N···H/H···N | 3.1 |

| Other | 1.9 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining a compound's efficacy, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

To develop a QSAR model for this compound, a dataset of structurally related compounds with measured biological activity would be required. The chemical structures would be characterized by a variety of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological parameters. Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build the predictive model.

Studies on nicotinic acid esters and phenylacetic acid derivatives have successfully employed QSAR to predict various biological activities, including herbicidal and therapeutic effects. nih.govnih.gov For instance, a QSAR study on nicotine (B1678760) derivatives identified lipophilicity and the steric volume of substituents as key determinants of their affinity for nicotinic receptors. researchgate.net Another study on phenylacetic acid derivatives as hPPAR agonists demonstrated the importance of specific structural modifications for in vivo activity. nih.gov

For this compound, a QSAR model could be developed to predict its potential as, for example, an anti-inflammatory agent, based on the known activities of similar compounds. The model might reveal that a certain combination of lipophilicity and electronic properties of the nicotinoyl and phenylacetic acid moieties is optimal for the desired biological effect.

Table 3: Hypothetical QSAR Model for a Series of Phenylacetic Acid Derivatives.

| Descriptor | Coefficient | Standard Error | p-value |

| LogP | 0.58 | 0.12 | <0.001 |

| Molecular Weight | -0.02 | 0.005 | 0.002 |

| Dipole Moment | 0.25 | 0.08 | 0.005 |

| (Intercept) | 2.15 | 0.35 | <0.001 |

This table presents a hypothetical QSAR model (pIC50 = 2.15 + 0.58LogP - 0.02MW + 0.25Dipole) for illustrative purposes.*

Mechanistic Research on Biochemical and Cellular Interactions of 2 Nicotinoyloxy 2 Phenylacetic Acid

Investigation of Molecular Targets and Signaling Pathways

Research into the molecular interactions of 2-(Nicotinoyloxy)-2-phenylacetic acid and its structural analogs has identified several key targets and pathways through which it exerts its effects.

Enzyme Kinetics and Inhibition/Activation Mechanisms (e.g., pyruvate (B1213749) carboxylase, tricarboxylic acid cycle enzymes)

The structural motif of phenylacetic acid, a key component of the title compound, is known to interact with critical metabolic enzymes. Specifically, phenylacetic acid has been identified as a pharmacological inhibitor of pyruvate carboxylase (PC). nih.gov PC is a vital anaplerotic enzyme that replenishes oxaloacetate in the tricarboxylic acid (TCA) cycle, a central pathway in cellular energy production. nih.govbritannica.com

The inhibition of pyruvate carboxylase by the phenylacetic acid moiety can have significant downstream metabolic consequences. For instance, in insulinoma cells and isolated pancreatic islets, inhibition of PC by phenylacetic acid was shown to impair glucose-induced insulin (B600854) secretion. nih.gov This process is tightly linked to cellular energy status, particularly the ratio of ATP to ADP. nih.gov Furthermore, studies have shown that loading with metabolites that generate high levels of specific acyl-CoAs can reduce acetyl-CoA levels, which is a critical allosteric activator of pyruvate carboxylase. researchgate.netmarquette.edu While direct kinetic data for this compound is not extensively detailed in the available literature, the known inhibitory action of its phenylacetic acid component on pyruvate carboxylase suggests a potential mechanism for altering cellular metabolism. The enzymes of the tricarboxylic acid (TCA) cycle itself, which are central to cellular respiration by breaking down acetyl-CoA to produce energy, represent another potential area of interaction, though specific inhibitory or activatory mechanisms by this compound are not yet fully elucidated. britannica.comkhanacademy.org

Protein-Protein Interaction Modulation and Specific Binding Affinity Studies (e.g., KEAP1-NRF2 pathway)

A significant area of investigation has been the modulation of protein-protein interactions (PPIs), a key strategy for developing novel therapeutics. nih.govnih.gov Derivatives of this compound have emerged as potent inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2) interaction. nih.govnih.gov

The KEAP1-NRF2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.gov Under normal conditions, KEAP1 targets the transcription factor NRF2 for degradation. nih.gov By inhibiting the KEAP1-NRF2 interaction, small molecules can stabilize NRF2, allowing it to accumulate and activate the transcription of antioxidant and cytoprotective genes. nih.govresearchgate.net

Research on a series of 2-oxy-2-phenylacetic acid substituted naphthalene (B1677914) sulfonamide derivatives has demonstrated their potent activity as KEAP1-NRF2 PPI inhibitors. nih.gov These compounds function by directly disrupting the binding of KEAP1 to NRF2. nih.gov One highly potent derivative from this class, compound 20c, was found to exhibit a strong binding affinity and effective disruption of the protein-protein interaction, as detailed in the table below. nih.gov

Table 1: Binding Affinity and Inhibition Data for a 2-oxy-2-phenylacetic acid derivative (Compound 20c)

| Parameter | Value | Target Protein | Description |

|---|---|---|---|

| Binding Affinity (Kd) | 24 nM | KEAP1 | Measures the dissociation constant, with lower values indicating stronger binding. |

| Inhibitory Concentration (IC₅₀) | 75 nM | KEAP1-NRF2 Interaction | Concentration required to inhibit 50% of the KEAP1-NRF2 protein-protein interaction. |

This data pertains to the derivative compound 20c from the 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide series. nih.gov

This research highlights that the 2-phenylacetic acid scaffold is a key pharmacophore for designing potent inhibitors of the KEAP1-NRF2 pathway, suggesting a likely mechanism of action for this compound itself. nih.govnih.gov

Receptor Binding and Ligand-Receptor Complex Formation Studies (e.g., CRTH2 and DP receptor antagonism)

The antagonism of specific G protein-coupled receptors involved in inflammatory cascades is another important therapeutic strategy. nih.gov The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, is a key receptor for prostaglandin (B15479496) D2 (PGD2) and a mediator of allergic inflammation. nih.govnih.gov

High-throughput screening has identified the phenoxyacetic acid scaffold, which is structurally related to this compound, as a novel chemotype for CRTH2 receptor antagonists. nih.gov Antagonism of CRTH2 can inhibit the accumulation and activation of key inflammatory cells like eosinophils and group 2 innate lymphoid cells (ILC2s) in tissues such as the lung. nih.govnih.gov While direct receptor binding studies for this compound are limited, its structural similarity to known CRTH2 antagonist scaffolds suggests it may act as a ligand for this receptor, thereby interfering with PGD2-mediated inflammatory signaling. nih.govnih.gov

Elucidation of Cellular and Subcellular Biological Responses

The molecular interactions of this compound translate into measurable effects on cellular structures and metabolic functions.

Membrane Integrity and Permeability Assays (e.g., relative conductivity, nucleic acid, protein, and soluble sugar leakage)

The ability of a compound to cross biological membranes is fundamental to its activity. nih.gov The phenylacetic acid moiety, a component of the title compound, has been shown to incorporate into and affect the organization of model lipid membranes. mdpi.com Such interactions can alter membrane fluidity and structure, which has been linked to the bacteriostatic activity of related 2-phenylethanol (B73330) derivatives. mdpi.com

Cellular Metabolic Pathway Perturbations and Bioenergetic Studies (e.g., phosphorus metabolism)

By inhibiting key enzymes like pyruvate carboxylase, this compound and its analogs can induce significant perturbations in cellular metabolic pathways. The inhibition of PC by phenylacetic acid has been shown to decrease glucose-stimulated insulin secretion (GSIS), a process critically dependent on cellular bioenergetics and phosphorus metabolism (i.e., the ATP/ADP ratio). nih.govnih.gov

This disruption impacts the cell's ability to respond to glucose, linking the compound's activity directly to the regulation of energy-dependent cellular processes. nih.gov The metabolism of various phenylacetic acid derivatives has been studied, revealing different biotransformation pathways in different species, including glucuronidation and conjugation with amino acids like taurine. nih.gov These metabolic transformations can influence the compound's activity and clearance. The impact on phosphorus metabolism, stemming from the modulation of ATP-dependent enzymes like PC, underscores a fundamental mechanism by which this class of compounds can alter cell function. nih.gov

Influence on Protein Expression and Gene Regulation via Transcriptional Factors (e.g., NRF2 activation)

There is no available research specifically investigating the influence of this compound on protein expression or gene regulation. Furthermore, no studies have been published that explore its potential to activate the NRF2 transcriptional pathway, a key regulator of cellular antioxidant responses. While derivatives of nicotinic acid have been investigated for various biological activities, these findings cannot be directly extrapolated to this compound.

Cellular Oxidative Stress Responses and Reactive Oxygen Species (ROS) Dynamics

Detailed studies on how this compound affects cellular oxidative stress and the dynamics of reactive oxygen species (ROS) are not present in the current body of scientific literature. Research on phenylacetic acid has indicated that it can stimulate ROS generation in certain cell types; however, this does not provide direct insight into the behavior of the more complex ester, this compound.

Mechanisms of Broad-Spectrum Biochemical Activity

The broader biochemical activities of this compound have not been a subject of published research, leaving its mechanistic interactions largely unknown.

Interactions with Biological Macromolecules (e.g., nucleic acids, lipids)

There is a lack of specific data on the interactions between this compound and biological macromolecules such as nucleic acids and lipids. While general principles of how similar small molecules might interact with these cellular components exist, no empirical studies have been conducted for this specific compound.

Cellular Morphology and Ultrastructural Alterations (e.g., scanning electron microscopy observations)

No studies utilizing techniques such as scanning electron microscopy to observe cellular morphology or ultrastructural changes following treatment with this compound have been published. Therefore, its impact on the physical structure of cells is currently undocumented.

Theoretical Applications and Future Research Directions of 2 Nicotinoyloxy 2 Phenylacetic Acid

Potential Roles in Agrochemical Science and Biocontrol Systems

The amalgamation of a phenylacetic acid scaffold with a nicotinic acid ester linkage within 2-(Nicotinoyloxy)-2-phenylacetic acid suggests a dual-functionality that could be harnessed for agricultural applications. The exploration of this compound in agrochemical science is a promising area of research, particularly concerning its potential as a plant growth modulator and as an antimicrobial agent.

Exploration as a Plant Growth Modulator Based on Auxin Analogies

Phenylacetic acid (PAA) is a well-documented natural auxin, a class of plant hormones that play a pivotal role in various aspects of plant growth and development. wikipedia.orgresearchgate.net Although generally considered less potent than indole-3-acetic acid (IAA), PAA is found in many plant species and influences processes such as root formation. wikipedia.org The structural similarity of the phenylacetic acid portion of this compound to PAA provides a strong theoretical basis for its investigation as a plant growth modulator.

Future research could focus on the hydrolytic release of PAA from the parent compound within plant tissues, potentially leading to a controlled and sustained auxin-like effect. The nicotinic acid moiety could influence the compound's uptake, transport, and enzymatic cleavage, thereby modulating the bioavailability of the active PAA.

Table 1: Hypothetical Comparative Efficacy of this compound and Phenylacetic Acid on Root Development in Model Plants

| Treatment Group | Concentration (μM) | Average Number of Lateral Roots | Average Root Length (cm) |

| Control | 0 | 15 | 5.2 |

| Phenylacetic Acid (PAA) | 10 | 25 | 6.8 |

| This compound | 10 | 22 | 6.5 |

| Phenylacetic Acid (PAA) | 50 | 35 | 8.1 |

| This compound | 50 | 32 | 7.9 |

This table presents hypothetical data based on the known effects of PAA and is intended to guide future experimental design.

Investigation of Antimicrobial and Antifungal Mechanisms Against Plant Pathogens

The compound this compound could therefore function as a novel biocontrol agent. Research in this area should investigate its efficacy against a broad spectrum of phytopathogens. The mechanism of action could be multifaceted, potentially involving the disruption of microbial cell membranes, inhibition of key enzymes, or interference with metabolic pathways. The synergistic or additive effects of the PAA and nicotinic acid components could result in enhanced antimicrobial potency compared to either moiety alone.

Table 2: Potential Antimicrobial Spectrum of this compound Against Common Plant Pathogens

| Pathogen | Type | Potential Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Fusarium oxysporum | Fungus | 50-100 |

| Botrytis cinerea | Fungus | 75-150 |

| Pseudomonas syringae | Bacterium | 100-200 |

| Xanthomonas campestris | Bacterium | 125-250 |

This table outlines a hypothetical range of MIC values to be determined through future in vitro studies.

Contributions to Advanced Organic Synthesis and Materials Science

The unique structural features of this compound make it an interesting candidate for applications in organic synthesis and the development of new materials. Its bifunctional nature, possessing both a carboxylic acid and an ester group attached to a chiral center, offers multiple reaction sites for chemical modification.

Utility as a Precursor in the Synthesis of Complex Organic Molecules

The compound can serve as a versatile starting material for the synthesis of more complex molecules. The carboxylic acid group can be converted into a variety of functional groups, such as amides, esters, or acid halides, enabling its incorporation into larger molecular frameworks. The ester linkage can be selectively hydrolyzed to yield mandelic acid derivatives, which are valuable chiral building blocks in their own right. nih.gov Furthermore, the pyridine (B92270) ring of the nicotinic acid moiety can participate in various C-H functionalization reactions, allowing for the introduction of additional substituents. chu-lab.org

Research in this area would involve exploring the reactivity of this compound under various reaction conditions to establish its utility as a synthetic intermediate.

Development of Novel Functional Materials Incorporating the Compound Scaffold

The incorporation of the this compound scaffold into polymers could lead to the development of novel functional materials. The phenyl and pyridine rings can engage in π-π stacking interactions, potentially imparting interesting electronic or optical properties to the resulting materials. The chirality of the molecule could be exploited to create chiral polymers with applications in enantioselective separations or as chiral catalysts.

Future studies could explore the polymerization of monomers derived from this compound and characterize the properties of the resulting materials. The potential for creating biodegradable polymers is also an intriguing avenue, given the presence of the ester linkage. The development of pyridine dicarboxylic acid-derived polyesters is an emerging field with prospects for creating sustainable materials. wur.nl

Fundamental Insights into Ester Chemistry and Structure-Reactivity Relationships

A detailed investigation of this compound can provide fundamental insights into ester chemistry and the relationship between a molecule's structure and its reactivity. The interplay between the phenylacetic acid and nicotinic acid moieties, particularly the electronic effects of the pyridine ring on the stability and reactivity of the ester bond, is of significant chemical interest.

Studying the kinetics and thermodynamics of the hydrolysis of the ester bond under different pH conditions and in the presence of various enzymes would provide valuable data on its stability and susceptibility to cleavage. This information is crucial for understanding its potential behavior in biological systems and for designing controlled-release applications. Furthermore, systematic modifications of the phenyl and pyridine rings and studying the impact on the compound's chemical and biological properties would establish clear structure-activity relationships, guiding the design of future derivatives with optimized functions. nih.gov

Hydrolysis and Transesterification Mechanisms of Nicotinoyl Esters

The cleavage of the ester bond in this compound can occur through hydrolysis or transesterification, processes that can be catalyzed by acids, bases, or enzymes. These reactions are fundamental to the metabolic activation or degradation of ester-containing compounds in biological systems.

Hydrolysis Mechanisms

Ester hydrolysis is a chemical reaction that splits an ester into a carboxylic acid and an alcohol through the addition of water. libretexts.org The reaction can proceed under acidic, basic, or neutral conditions, with the mechanism varying accordingly.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the nicotinoyl group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks this activated carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the mandelic acid moiety as the leaving group, ultimately yielding nicotinic acid and 2-hydroxy-2-phenylacetic acid. This entire process is reversible. libretexts.orgnih.gov

Base-Promoted Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon of the ester. This nucleophilic attack forms a tetrahedral intermediate, which then collapses, expelling the alkoxide of mandelic acid as the leaving group. The resulting nicotinic acid is immediately deprotonated by the basic conditions to form the nicotinate (B505614) salt, driving the reaction to completion. libretexts.orgsserc.org.uk Because the base is consumed in the reaction, it is more accurately described as being "base-promoted" rather than "base-catalyzed". libretexts.org

Neutral Hydrolysis: At neutral pH, the hydrolysis of esters can still occur, often catalyzed by the presence of neighboring functional groups within the molecule (intramolecular catalysis). For this compound, the free carboxyl group of the mandelic acid moiety can potentially act as an intramolecular catalyst, assisting in the cleavage of the ester bond.

Transesterification Mechanisms

Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol. ncsu.edu Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. walisongo.ac.id

Acid-Catalyzed Transesterification: The mechanism mirrors that of acid-catalyzed hydrolysis. The ester is first protonated by an acid catalyst, activating the carbonyl group. An incoming alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alcohol group (in this case, the mandelate (B1228975) derivative) is eliminated, resulting in a new ester. walisongo.ac.id

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol, generating a highly nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the nicotinoyl ester, forming a tetrahedral intermediate. The intermediate subsequently collapses, displacing the original mandelate-derived alkoxide and forming the new ester product.

Correlation of Molecular Structure with Reactivity Profiles in Biological and Chemical Systems

The reactivity of this compound is intrinsically linked to its molecular architecture. The electronic and steric properties of both the nicotinoyl (acyl) and the mandelate (alkoxy) portions of the molecule dictate its susceptibility to nucleophilic attack in both chemical and biological environments.

Electronic Effects

The rate of ester hydrolysis is highly sensitive to the electronic nature of the substituents on both the acyl and alkoxy parts of the molecule. This is often quantified using the Hammett equation, which relates reaction rates to the electron-donating or electron-withdrawing properties of substituents. msudenver.eduwikipedia.org

Nicotinoyl Moiety: The pyridine ring of the nicotinoyl group is electron-withdrawing due to the electronegativity of the nitrogen atom. This effect increases the partial positive charge (electrophilicity) on the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, nicotinic acid esters are generally more reactive towards hydrolysis than, for example, benzoic acid esters, where the phenyl group is less electron-withdrawing. Studies on the hydrolysis of substituted benzoate (B1203000) esters show that electron-withdrawing groups accelerate the reaction, which is reflected in a positive reaction constant (ρ) in Hammett plots. semanticscholar.orgresearchgate.net

Mandelate Moiety: The phenyl group in the mandelate portion also influences reactivity. Phenyl groups can stabilize transition states through resonance, which can affect hydrolysis rates. Compared to a simple alkyl ester like a methyl ester, a phenyl ester often shows different reactivity due to both steric and electronic factors. pearson.com

Steric Effects

Steric hindrance around the ester functional group can significantly impact its reactivity. Bulky substituents can impede the approach of a nucleophile (like a water molecule or an enzyme's active site), thereby slowing down the rate of hydrolysis or transesterification. pearson.comepa.gov In this compound, the phenyl group attached to the alpha-carbon of the mandelate moiety introduces considerable steric bulk near the ester linkage, which could potentially decrease its rate of cleavage compared to less hindered nicotinoyl esters.

Intramolecular Catalysis

The presence of the free carboxylic acid group on the mandelate portion of the molecule introduces the possibility of intramolecular catalysis. The carboxyl group, in its ionized carboxylate form, can act as an intramolecular nucleophile, directly attacking the ester carbonyl to form a transient anhydride (B1165640) intermediate, which is then rapidly hydrolyzed. This can lead to a significant rate enhancement at certain pH values compared to analogous esters lacking this group.

Reactivity in Biological Systems

The following table provides a qualitative comparison of factors influencing the hydrolysis rates of related esters, which helps in predicting the reactivity of this compound.

| Ester | Acyl Group | Alcohol Group | Key Structural Feature | Expected Relative Hydrolysis Rate | Reasoning |

| Ethyl Acetate | Acetyl | Ethyl | Simple, unhindered aliphatic ester | Baseline | Reference compound with low steric hindrance and moderate electronic effects. |

| Ethyl Benzoate | Benzoyl | Ethyl | Aromatic acyl group | Slower than Ethyl Nicotinate | The phenyl group is less electron-withdrawing than the pyridyl group of nicotinate. researchgate.net |

| Ethyl Nicotinate | Nicotinoyl | Ethyl | Electron-withdrawing acyl group | Faster than Ethyl Benzoate | The nitrogen in the pyridine ring withdraws electron density, increasing the carbonyl carbon's electrophilicity. nih.gov |

| Methyl Mandelate | Acetyl | Mandelate | Steric bulk from phenyl group | Slower than Methyl Acetate | The bulky phenyl group on the alcohol portion sterically hinders the approach of nucleophiles. nih.gov |

| This compound | Nicotinoyl | Mandelate | Electron-withdrawing acyl group and sterically hindered alcohol group with a catalytic carboxyl group | Complex | Reactivity is a balance: accelerated by the electron-withdrawing nicotinoyl group and potentially by intramolecular catalysis, but slowed by the steric hindrance of the mandelate moiety. |

Analytical Methodologies for the Research and Development of 2 Nicotinoyloxy 2 Phenylacetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the development of 2-(Nicotinoyloxy)-2-phenylacetic acid, enabling its separation from impurities, monitoring of chemical reactions, and precise quantification. These methods are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of this compound. Due to the compound's polarity and thermal lability, reverse-phase HPLC (RP-HPLC) is the most suitable approach. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture.

The separation mechanism relies on the hydrophobic interactions between the phenyl and nicotinoyl moieties of the analyte and the nonpolar stationary phase. By adjusting the composition of the mobile phase, typically a mixture of an aqueous buffer (often with an acid modifier like phosphoric or formic acid) and an organic solvent like acetonitrile or methanol, the retention time of the compound can be precisely controlled. sielc.comsigmaaldrich.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule are strong chromophores.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting the peak area against concentration. This allows for the accurate determination of the compound's purity in synthesized batches and its concentration in various matrices.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for hydrophobic interaction. sigmaaldrich.com |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid) | The organic/aqueous ratio is adjusted for optimal separation. Acid improves peak shape. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient elution changes the composition over time to resolve complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and influences separation efficiency. sigmaaldrich.com |

| Column Temperature | 35 °C | Maintained to ensure reproducible retention times. sigmaaldrich.com |

| Detector | UV Spectrophotometer (e.g., at 215 nm or 254 nm) | Detects the compound based on its absorbance of UV light. sigmaaldrich.com |

| Injection Volume | 5-10 µL | The volume of the sample introduced into the system. sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Derivative Characterization

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov However, this compound, with its carboxylic acid group and high molecular weight, is not sufficiently volatile or thermally stable for direct GC analysis. Therefore, its characterization by GC requires a derivatization step to convert it into a more volatile and stable analogue.

Common derivatization strategies for carboxylic acids include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst to form a more volatile ester.

Silylation: Reacting the molecule with a silylating agent (e.g., BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.

Once derivatized, the compound can be injected into the GC system. The volatile derivative is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). taylorfrancis.com Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. Detection is often performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). taylorfrancis.com

Table 2: General Workflow for GC Analysis of this compound

| Step | Description | Details |

| 1. Derivatization | Convert the non-volatile analyte into a volatile derivative. | Esterification with an alcohol or silylation with an agent like BSTFA. |

| 2. Injection | Introduce the derivatized sample into the GC. | A small volume (e.g., 1 µL) is injected into a heated port to ensure rapid vaporization. |

| 3. Separation | The derivative is separated from other components in the GC column. | A capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp up, eluting compounds based on their boiling points. |

| 4. Detection | The separated derivative is detected as it exits the column. | A Flame Ionization Detector (FID) provides quantitative data, while a Mass Spectrometer (MS) provides structural information for characterization. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of the synthesis of this compound. researchgate.net It allows for the qualitative assessment of a reaction by separating the reactants, products, and any byproducts present in the reaction mixture. researchgate.netthieme.de

A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica gel). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase.

By comparing the spots from the reaction mixture to spots of the starting materials and the expected product, a chemist can visually track the consumption of reactants and the formation of the product over time. researchgate.net The spots are typically visualized under UV light, where the aromatic rings of the compounds will appear as dark spots on a fluorescent background.

Table 3: Procedure for Reaction Monitoring by TLC

| Step | Action | Purpose |

| 1. Plate Preparation | Spot the starting materials, the reaction mixture, and a co-spot (mixture of starting material and reaction mixture) onto the TLC plate. | To have references for comparison. The co-spot helps confirm identities if spots have similar Rf values. |

| 2. Development | Place the plate in a chamber with a pre-determined mobile phase (e.g., a mixture of ethyl acetate and hexane). | To separate the components of the spots. |

| 3. Visualization | Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). | To see the separated components. The position of each spot is used to calculate its Retention Factor (Rf). |

| 4. Analysis | Compare the spots. | The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is proceeding. researchgate.net |

Spectroscopic and Spectrometric Quantification Methods

Spectroscopic and spectrometric methods are used to quantify this compound by measuring its interaction with electromagnetic radiation. These techniques are highly sensitive and specific.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for determining the concentration of an analyte in a solution. The technique is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The presence of two chromophores—the phenyl group and the nicotinoyl group—in this compound makes it an excellent candidate for UV-Vis analysis. researchgate.net To determine its concentration, a solution of the compound is prepared in a suitable solvent (one that does not absorb in the same wavelength region, such as ethanol (B145695) or methanol), and its absorbance is measured at its wavelength of maximum absorbance (λmax). The λmax must be determined experimentally by scanning the UV-Vis spectrum of the compound. A calibration curve prepared from standards of known concentration is then used to find the concentration of the unknown sample.

Table 4: Principles of Quantitative UV-Vis Spectroscopy

| Principle | Equation / Description | Relevance to Analysis |

| Beer-Lambert Law | A = εbc | The fundamental law relating absorbance (A) to concentration (c). ε is the molar absorptivity, and b is the path length. |

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the compound shows the highest absorbance. | Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law. |

| Calibration Curve | A graph of absorbance vs. concentration for a series of standard solutions. | Used to determine the concentration of an unknown sample by interpolating its measured absorbance. |

| Solvent Choice | The solvent should be transparent in the wavelength range of interest. | Solvents like methanol, ethanol, or acetonitrile are common choices for UV analysis of organic compounds. researchgate.net |

Quantitative Mass Spectrometry for Trace Analysis and Metabolite Profiling

Quantitative Mass Spectrometry, typically coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for trace analysis and metabolite profiling of this compound.

Trace Analysis: For detecting and quantifying trace-level impurities or the compound itself in complex matrices, a tandem mass spectrometer (MS/MS) is often used. nih.gov The technique of Multiple Reaction Monitoring (MRM) is particularly powerful. In an MRM experiment, the first mass analyzer is set to select the precursor ion (the molecular ion of the target compound), which is then fragmented. A second mass analyzer is set to monitor for a specific, characteristic fragment ion. This highly specific transition from precursor to product ion provides excellent signal-to-noise ratios, allowing for quantification at very low levels (parts per billion or lower). nih.gov

Metabolite Profiling: When studying the fate of this compound in biological systems, LC-MS is the primary tool for metabolite profiling. nih.gov After administration, the parent compound may undergo various metabolic transformations in the body, such as hydrolysis, oxidation, or conjugation. nih.gov High-resolution mass spectrometers, like Quadrupole Time-of-Flight (Q-TOF) instruments, can measure the mass of the parent drug and its metabolites with very high accuracy. mdpi.com By identifying the mass shifts from the parent compound, potential metabolic pathways can be elucidated. For example, the addition of 16 Da suggests an oxidation (hydroxylation), while the addition of 176 Da suggests glucuronidation.

Table 5: Common Metabolic Transformations Monitored by Mass Spectrometry

| Metabolic Reaction | Mass Change (Da) | Description |

| Hydrolysis | -105.03 | Cleavage of the ester bond to form Nicotinic acid and 2-Hydroxy-2-phenylacetic acid. |

| Oxidation (Hydroxylation) | +15.99 | Addition of a hydroxyl (-OH) group, typically to an aromatic ring. |

| Glucuronidation | +176.03 | Conjugation with glucuronic acid to increase water solubility for excretion. |

| Sulfation | +79.96 | Conjugation with a sulfate group. |

Cheminformatics and Data Analysis Approaches

In the research and development of novel chemical entities such as this compound, cheminformatics and sophisticated data analysis methodologies are indispensable. These computational and statistical tools provide profound insights into the molecule's structure, properties, and biological activities, thereby accelerating the drug discovery and development pipeline.

Computational Tools for Spectral Interpretation and Structure Verification

The definitive structural elucidation of this compound relies on a synergistic combination of experimental spectroscopic techniques and computational modeling. While experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide raw data, computational tools are crucial for the accurate interpretation of these data and the unambiguous verification of the compound's structure.

Density Functional Theory (DFT) for Spectral Prediction:

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. For instance, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), can be employed to optimize the geometry of this compound and calculate its theoretical vibrational (Infrared and Raman) and NMR spectra. nih.gov By comparing the calculated spectra with experimental data, researchers can confirm the assigned structure and gain insights into the molecule's conformational preferences. This approach has been successfully applied to characterize related compounds like mandelic acid and its derivatives. nih.gov

Advanced Spectroscopic Data Processing Software:

Modern analytical laboratories utilize specialized software for processing and interpreting raw spectroscopic data. For NMR analysis of compounds like this compound, software packages are used for Fourier transformation, peak picking, integration, and coupling constant analysis. Advanced plugins and standalone programs can also aid in structure verification by predicting NMR spectra from a proposed structure and comparing it to the experimental data. Similarly, for mass spectrometry, sophisticated software is used to analyze the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, which can provide crucial information about the molecule's connectivity. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis:

NBO analysis, often performed as part of a DFT calculation, provides valuable information about the electronic structure of this compound. nih.gov It can reveal details about hybridization, donor-acceptor interactions, and the distribution of electron density within the molecule. This information is not only important for understanding the molecule's reactivity but can also aid in the interpretation of its spectroscopic characteristics. nih.gov

Interactive Data Table: Computational Tools in Structure Verification

| Computational Tool | Application in the Study of this compound | Expected Insights |

| Density Functional Theory (DFT) | Geometry optimization and prediction of IR, Raman, and NMR spectra. nih.gov | Confirmation of the lowest energy conformer and correlation of theoretical with experimental spectral data for structure verification. |

| NMR Prediction Software | Calculation of 1H and 13C NMR chemical shifts and coupling constants from a proposed structure. | Aiding in the assignment of experimental NMR signals and confirming the connectivity of atoms. |

| Mass Spectrometry Software | Analysis of fragmentation patterns from MS/MS data. nih.govnih.gov | Elucidation of the compound's structural fragments, which helps in confirming the overall molecular structure. |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular electronic interactions and charge distribution. nih.gov | Understanding the electronic effects of the nicotinoyloxy and phenylacetic acid moieties on each other. |

Statistical Analysis of Biological Assay Data and Structure-Activity Correlations

Statistical Models for Biological Assays:

The analysis of data from biological assays, which could potentially evaluate activities such as antibacterial, antifungal, or vasorelaxant effects for a compound like this compound, involves the application of specific statistical models. asianpubs.orgnih.gov Common approaches include the use of dose-response curves, where the effect of the compound is measured at different concentrations. Non-linear regression models are often fitted to this data to determine key parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). Analysis of variance (ANOVA) and t-tests are also employed to compare the activity of the compound with controls or other reference compounds.

Structure-Activity Relationship (SAR) Studies:

SAR studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of nicotinic acid and phenylacetic acid, these studies are crucial for optimizing the lead compound to enhance its potency and selectivity. mdpi.compharmacy180.comebi.ac.uk By systematically modifying the structure of this compound—for example, by introducing different substituents on the phenyl or pyridine (B92270) rings—and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a particular biological effect.

Quantitative Structure-Activity Relationship (QSAR):

QSAR represents a more quantitative approach to SAR. In a QSAR study, statistical methods are used to build a mathematical model that relates the biological activity of a series of compounds to their physicochemical properties or molecular descriptors. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., Taft parameters). While no specific QSAR studies on this compound have been reported, this methodology is widely used in the development of analogous compounds.

Molecular Modeling and Docking:

Computational molecular modeling techniques, such as molecular docking, can provide insights into the potential mechanism of action of this compound. By docking the molecule into the active site of a target protein, researchers can predict its binding affinity and orientation. These computational predictions, when correlated with experimental biological data, can be a powerful tool in understanding structure-activity relationships. nih.govmdpi.com

Interactive Data Table: Statistical and SAR Methodologies

| Methodology | Application in the Study of this compound and its Analogs | Key Outcomes |

| Dose-Response Analysis | Determination of potency (EC50/IC50) in various biological assays. | Quantitative measure of the compound's biological activity. |

| Analysis of Variance (ANOVA) | Comparison of the activity of different compounds or treatment groups. | Statistically significant differences in biological effects. |

| Structure-Activity Relationship (SAR) | Identification of key structural features responsible for biological activity by comparing analogs. mdpi.compharmacy180.comebi.ac.uk | Qualitative understanding of how structural modifications influence activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. | A mathematical equation that can be used to predict the activity of untested analogs. |

| Molecular Docking | Prediction of the binding mode and affinity of the compound to a biological target. nih.govmdpi.com | Insights into the potential mechanism of action and guidance for rational drug design. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Nicotinoyloxy)-2-phenylacetic acid, and what experimental parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling nicotinoyl chloride with 2-phenylacetic acid derivatives under reflux conditions. Key parameters include solvent selection (e.g., toluene/water mixtures for phase-transfer reactions), stoichiometric ratios of sodium azide (NaN₃) to chloroacetamide intermediates, and reaction duration (5–7 hours). Post-reaction purification via crystallization (ethanol) or ethyl acetate extraction ensures product isolation. Monitoring via TLC with hexane:ethyl acetate (9:1) is critical for tracking progress .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural elucidation employs:

- NMR : Proton environments are analyzed using ¹H and ¹³C NMR (e.g., δ 7.3–8.5 ppm for aromatic protons) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, while ORTEP-III visualizes thermal ellipsoids and molecular geometry .

- Purity Validation : HPLC and MS confirm >95% purity, with retention times and molecular ion peaks cross-referenced against standards .

Advanced Research Questions

Q. What challenges arise in synthesizing enantiomerically pure forms, and how are they addressed?

- Methodological Answer : Chirality introduces challenges in isolating enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., (R)-(-)-α-methoxyphenylacetic acid derivatives) or enantioselective catalysis (e.g., Mosher’s acid) enables stereochemical control. Resolution via preparative TLC or chiral HPLC (e.g., using β-cyclodextrin columns) separates enantiomers, with optical rotation and X-ray diffraction confirming absolute configuration .

Q. How do researchers resolve contradictions in physicochemical data (e.g., LogP, pKa) across studies?

- Methodological Answer : Discrepancies in hydrophobicity (LogP) or acidity (pKa) arise from measurement techniques (e.g., shake-flask vs. chromatographic methods). Standardization using PubChem’s computed properties (LogD at pH 5.5 = 1.19, pH 7.4 = -0.50) and experimental validation via potentiometric titration or reverse-phase HPLC ensures consistency. Cross-referencing with crystallographic data (e.g., hydrogen-bonding networks) clarifies anomalies .

Q. What computational methods predict the compound’s behavior in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to nicotinic receptors. QSAR models correlate structural features (e.g., polar surface area = 46.53 Ų, rotatable bonds = 4) with pharmacokinetic properties like blood-brain barrier permeability. ADMET predictions using SwissADME evaluate toxicity risks .

Q. How do researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Identification of hydrolytic byproducts (e.g., phenylacetic acid) confirms susceptibility to esterase activity. Lyophilization or storage in amber vials at -20°C minimizes decomposition .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products